6beta-Hydroxytestosterone
6beta-Hydroxytestosterone
CYP3A4 and CYP3A5 are cytochrome P450 enzymes whose expression is induced by glucocorticoids and certain xenobiotics, including many drugs and chemical carcinogens. They mediate the metabolism of xenobiotics as well as certain endobiotics, including steroid hormones. 6β-hydroxy Testosterone is a major metabolite produced from testosterone by the actions of CYP3A4 and CYP3A5, accounting for 75-80% of all metabolites formed from testosterone. The biological effects of 6β-hydroxy testosterone have been poorly studied.
6beta-Hydroxytestosterone, also known as 4-androsten-6b, 17b-diol-3-one, belongs to the class of organic compounds known as androgens and derivatives. These are 3-hydroxylated C19 steroid hormones. They are known to favor the development of masculine characteristics. They also show profound effects on scalp and body hair in humans. Thus, 6beta-hydroxytestosterone is considered to be a steroid lipid molecule. 6beta-Hydroxytestosterone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 6beta-Hydroxytestosterone has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 6beta-hydroxytestosterone is primarily located in the cytoplasm, membrane (predicted from logP) and endoplasmic reticulum. 6beta-Hydroxytestosterone participates in a number of enzymatic reactions. In particular, 6beta-hydroxytestosterone can be biosynthesized from testosterone. 6beta-Hydroxytestosterone can also be converted into glucosyl-6beta-hydroxytestosterone.
6beta-hydroxytestosterone is a 17beta-hydroxy steroid that is testosterone bearing an additional hydroxy substituent at the 6beta-position. It has a role as an androgen, a Daphnia magna metabolite and a human metabolite. It is a 17beta-hydroxy steroid, an androstanoid, a 6beta-hydroxy steroid and a 3-oxo-Delta steroid. It derives from a testosterone.
6beta-Hydroxytestosterone, also known as 4-androsten-6b, 17b-diol-3-one, belongs to the class of organic compounds known as androgens and derivatives. These are 3-hydroxylated C19 steroid hormones. They are known to favor the development of masculine characteristics. They also show profound effects on scalp and body hair in humans. Thus, 6beta-hydroxytestosterone is considered to be a steroid lipid molecule. 6beta-Hydroxytestosterone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 6beta-Hydroxytestosterone has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 6beta-hydroxytestosterone is primarily located in the cytoplasm, membrane (predicted from logP) and endoplasmic reticulum. 6beta-Hydroxytestosterone participates in a number of enzymatic reactions. In particular, 6beta-hydroxytestosterone can be biosynthesized from testosterone. 6beta-Hydroxytestosterone can also be converted into glucosyl-6beta-hydroxytestosterone.
6beta-hydroxytestosterone is a 17beta-hydroxy steroid that is testosterone bearing an additional hydroxy substituent at the 6beta-position. It has a role as an androgen, a Daphnia magna metabolite and a human metabolite. It is a 17beta-hydroxy steroid, an androstanoid, a 6beta-hydroxy steroid and a 3-oxo-Delta steroid. It derives from a testosterone.
Brand Name:
Vulcanchem
CAS No.:
62-99-7
VCID:
VC20868268
InChI:
InChI=1S/C19H28O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16-17,21-22H,3-8,10H2,1-2H3
SMILES:
CC12CCC3C(C1CCC2O)CC(C4=CC(=O)CCC34C)O
Molecular Formula:
C19H28O3
Molecular Weight:
304.4 g/mol
6beta-Hydroxytestosterone
CAS No.: 62-99-7
Cat. No.: VC20868268
Molecular Formula: C19H28O3
Molecular Weight: 304.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | CYP3A4 and CYP3A5 are cytochrome P450 enzymes whose expression is induced by glucocorticoids and certain xenobiotics, including many drugs and chemical carcinogens. They mediate the metabolism of xenobiotics as well as certain endobiotics, including steroid hormones. 6β-hydroxy Testosterone is a major metabolite produced from testosterone by the actions of CYP3A4 and CYP3A5, accounting for 75-80% of all metabolites formed from testosterone. The biological effects of 6β-hydroxy testosterone have been poorly studied. 6beta-Hydroxytestosterone, also known as 4-androsten-6b, 17b-diol-3-one, belongs to the class of organic compounds known as androgens and derivatives. These are 3-hydroxylated C19 steroid hormones. They are known to favor the development of masculine characteristics. They also show profound effects on scalp and body hair in humans. Thus, 6beta-hydroxytestosterone is considered to be a steroid lipid molecule. 6beta-Hydroxytestosterone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 6beta-Hydroxytestosterone has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 6beta-hydroxytestosterone is primarily located in the cytoplasm, membrane (predicted from logP) and endoplasmic reticulum. 6beta-Hydroxytestosterone participates in a number of enzymatic reactions. In particular, 6beta-hydroxytestosterone can be biosynthesized from testosterone. 6beta-Hydroxytestosterone can also be converted into glucosyl-6beta-hydroxytestosterone. 6beta-hydroxytestosterone is a 17beta-hydroxy steroid that is testosterone bearing an additional hydroxy substituent at the 6beta-position. It has a role as an androgen, a Daphnia magna metabolite and a human metabolite. It is a 17beta-hydroxy steroid, an androstanoid, a 6beta-hydroxy steroid and a 3-oxo-Delta steroid. It derives from a testosterone. |
|---|---|
| CAS No. | 62-99-7 |
| Molecular Formula | C19H28O3 |
| Molecular Weight | 304.4 g/mol |
| IUPAC Name | 6,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
| Standard InChI | InChI=1S/C19H28O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16-17,21-22H,3-8,10H2,1-2H3 |
| Standard InChI Key | XSEGWEUVSZRCBC-UHFFFAOYSA-N |
| Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@H](C4=CC(=O)CC[C@]34C)O |
| SMILES | CC12CCC3C(C1CCC2O)CC(C4=CC(=O)CCC34C)O |
| Canonical SMILES | CC12CCC3C(C1CCC2O)CC(C4=CC(=O)CCC34C)O |
| Melting Point | 172°C |
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